

Comprehensive Spectroscopic Characterization: 2-(4-Aminophenyl)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)-2-methylpropanoic acid

CAS No.: 36402-24-1

Cat. No.: B2843000

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Executive Summary & Chemical Identity

2-(4-Aminophenyl)-2-methylpropanoic acid (also known as 4-amino- α,α -dimethylphenylacetic acid) is a bifunctional building block featuring a sterically hindered carboxylic acid and a primary aromatic amine. It serves as the "A-ring" precursor in the synthesis of second-generation anti-androgens.^[1] Its purity is critical, as the gem-dimethyl moiety prevents metabolic racemization, a key feature of the final drug pharmacophore.^{[1][2]}

Chemical Profile

Property	Detail
CAS Number	36402-24-1
IUPAC Name	2-(4-Aminophenyl)-2-methylpropanoic acid
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Structure	p-H ₂ N-C ₆ H ₄ -C(CH ₃) ₂ -COOH
Role	Key intermediate for Enzalutamide (MDV3100)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural validation, specifically to confirm the gem-dimethyl substitution and the para-substitution pattern of the aromatic ring.

Experimental Protocol (¹H NMR)

- Solvent: DMSO-d₆ is preferred over CDCl₃ due to the zwitterionic nature of the amino-acid functionality, which limits solubility in non-polar solvents.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2]

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

The spectrum is characterized by a distinct AA'BB' aromatic system and a strong singlet for the equivalent methyl groups.[1][2]

Shift (δ , ppm)	Multiplicity	Integral	Assignment	Structural Insight
12.0 – 12.5	Broad Singlet	1H	–COOH	Carboxylic acid proton (exchangeable). Often very broad or invisible depending on water content. ^[1] ^[2]
7.05	Doublet (J \approx 8.5 Hz)	2H	Ar-H (meta to NH ₂)	Protons adjacent to the quaternary carbon. ^[2] Deshielded by the alkyl/acid group. ^[1] ^[2]
6.50	Doublet (J \approx 8.5 Hz)	2H	Ar-H (ortho to NH ₂)	Protons adjacent to the amino group. ^[2] Upfield shift due to resonance donation from Nitrogen. ^[1] ^[2]
4.8 – 5.2	Broad Singlet	2H	–NH ₂	Primary amine protons. ^[1] ^[2] Chemical shift varies with concentration and temperature. ^[1] ^[2] ^[3]
1.42	Singlet	6H	–C(CH ₃) ₂ –	Gem-dimethyl group. Key indicator of successful

alkylation at the
 α -position.

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Shift (δ , ppm)	Type	Assignment
177.8	Quaternary (C=O)	Carboxylic acid carbonyl.
147.5	Quaternary (Ar-C)	Aromatic carbon attached to the Amine (IpsO-NH ₂).
132.0	Quaternary (Ar-C)	Aromatic carbon attached to the alkyl group (IpsO-C(CH ₃) ₂).
127.5	Methine (CH)	Aromatic carbons meta to the amine.[1][2]
113.8	Methine (CH)	Aromatic carbons ortho to the amine (shielded).[1][2]
45.2	Quaternary (Alkyl)	The quaternary α -carbon connecting the ring, acid, and methyls.[2]
26.1	Methyl (CH ₃)	Equivalent methyl carbons.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized primarily for "fingerprinting" in Quality Control (QC) to detect the presence of the free amine and carboxylic acid functionalities.[1][2]

Key Absorption Bands (KBr Pellet)

- 3350 & 3440 cm⁻¹ (N-H Stretch): Distinct doublet characteristic of a primary amine (-NH₂). [1][2]
- 2500–3000 cm⁻¹ (O-H Stretch): Very broad, jagged absorption band typical of carboxylic acid dimers (O-H[2]...O hydrogen bonding).[1][2]

- 1690–1710 cm^{-1} (C=O[2] Stretch): Strong carbonyl stretch.[1][2] This band may shift to $\sim 1600 \text{ cm}^{-1}$ if the sample exists as a zwitterion (carboxylate $-\text{COO}^-$).[1][2]
- 1620 cm^{-1} (N-H Bend): Scissoring vibration of the primary amine.[1][2]
- 1515 cm^{-1} (Ar-C=C): Aromatic ring breathing mode, often enhanced by the polar substituents.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern useful for impurity tracking.[1][2]

Ionization Mode: ESI (+)

- Molecular Ion: $[\text{M}+\text{H}]^+ = 180.1 \text{ m/z}$ [2][4]
- Adducts: $[\text{M}+\text{Na}]^+ = 202.1 \text{ m/z}$ (common in ESI).[1][2]

Fragmentation Pathway

The fragmentation is dominated by the stability of the benzylic carbocation and the loss of the carboxylic acid group.[1][2]

- Parent Ion: $\text{m/z } 180$ (Protonated)[1][2]
- Primary Loss: Loss of HCOOH (Formic acid equivalent) or $\text{CO} + \text{H}_2\text{O}$ from the acid moiety. [1][2]
- Base Peak: Often the stabilized carbocation $[\text{H}_2\text{N}-\text{Ph}-\text{C}(\text{CH}_3)_2]^+$ at $\text{m/z } 134$. [2]

MS Fragmentation Logic Diagram

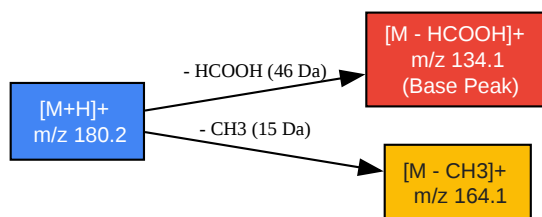


Figure 1: Predicted ESI(+) Fragmentation Pathway for 2-(4-Aminophenyl)-2-methylpropanoic Acid

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[6]

Synthesis & Characterization Workflow

In a drug development context, this intermediate is typically synthesized via the hydrolysis of the corresponding amino-nitrile or by alkylation of a phenylacetic acid derivative.^[1]

Characterization Workflow Diagram

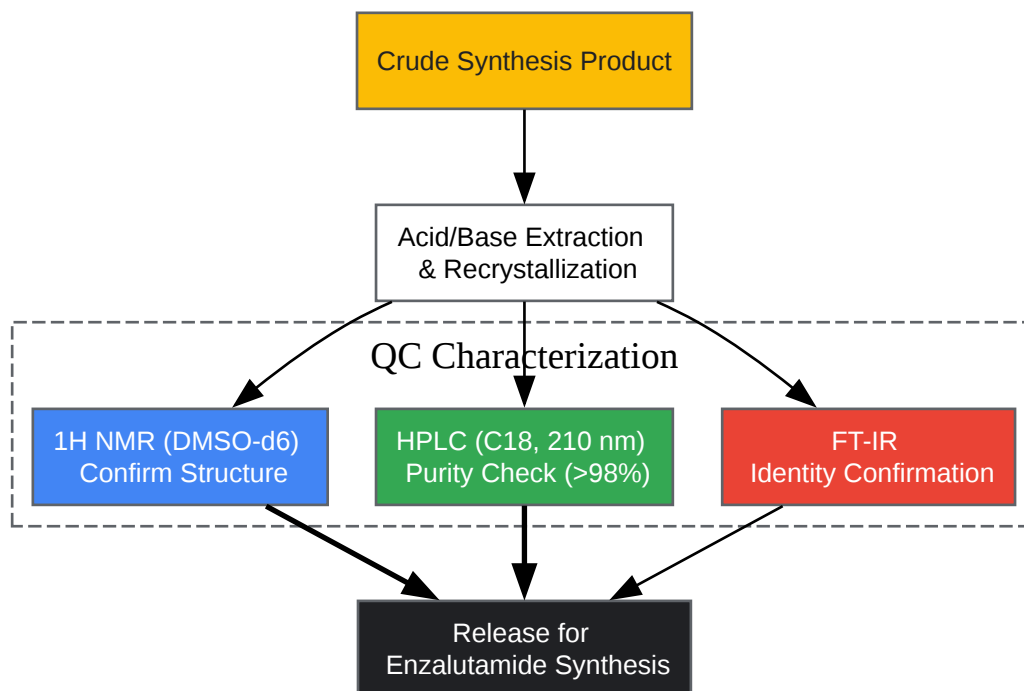


Figure 2: Analytical Workflow for Intermediate Validation

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"Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." [2]
- Chemical Identity: PubChem Compound Summary for CID 15745377, **2-(4-Aminophenyl)-2-methylpropanoic acid**. [2]
- Process Chemistry: Organic Process Research & Development 2016, "An Improved and Practical Route for the Synthesis of Enzalutamide." [1][2] (Validates the use of the amino-acid intermediate).

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